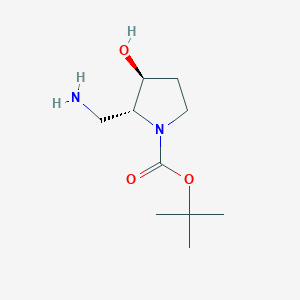![molecular formula C13H10FNO B6357917 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol CAS No. 25059-49-8](/img/structure/B6357917.png)
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(E)-[(3-Fluorophenyl)imino]methyl)phenol (2-FPM) is a compound that has been studied for its potential applications in scientific research. It is an aromatic compound with a phenolic group, and its molecular formula is C9H9FN2O. 2-FPM is of particular interest due to its ability to interact with certain proteins and enzymes, and its potential to be used as a tool in biochemistry research.
Wirkmechanismus
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has been shown to interact with certain proteins and enzymes, and to modulate their activity. The exact mechanism of action is not yet fully understood, but it is thought that this compound binds to the active site of the target protein or enzyme, and modulates its activity by either blocking or enhancing its activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can modulate the activity of certain enzymes, such as cytochrome P450, and can also affect the binding of small molecules to proteins. Additionally, this compound has been shown to affect the expression of certain genes, and to alter the activity of certain pathways involved in metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used to modulate the activity of certain proteins and enzymes. Additionally, it has been shown to affect the binding of small molecules to proteins, and to alter the activity of certain pathways involved in metabolism. However, there are some limitations to its use in laboratory experiments. For example, its effects on biochemical and physiological processes are not yet fully understood, and its effects on living organisms have not been studied in detail.
Zukünftige Richtungen
There are several potential future directions for research on 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol. These include further studies on its effects on biochemical and physiological processes, and its effects on living organisms. Additionally, further research could be done to better understand the mechanism of action of this compound, and to identify potential therapeutic applications for it. Additionally, further research could be done to explore the potential of this compound as a tool for biochemistry research. Finally, further research could be done to explore the potential of this compound as a tool for drug discovery and development.
Synthesemethoden
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol can be synthesized through a series of steps. The first step involves reacting 3-fluorophenol with a base, such as sodium hydroxide, in a solvent such as ethanol. This reaction produces a salt, which can then be reacted with an amine, such as ethylamine, in a solvent such as dimethylformamide (DMF). This reaction produces an intermediate, which can then be reacted with an aldehyde, such as formaldehyde, in a solvent such as acetonitrile. This reaction produces this compound.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has been studied for its potential applications in scientific research. It has been shown to interact with certain proteins and enzymes, and has been studied as a tool in biochemistry research. It has been used to modulate the activity of certain enzymes, such as cytochrome P450, and to study the interactions between proteins and small molecules.
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHWLAWLODQICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25059-49-8 |
Source


|
| Record name | 3-FLUORO-N-(2-HYDROXYBENZYLIDENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357834.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)




![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)
![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)
![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)




